2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
This compound features a bis-thiazole core linked via an acetamide group, with a 3,4-dimethoxyphenyl substituent on one thiazole and a pyridin-4-yl group on the other. Such structural motifs are common in bioactive molecules, particularly those targeting enzymes like monoamine oxidases (MAOs) or antimicrobial agents .
Properties
Molecular Formula |
C21H18N4O3S2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H18N4O3S2/c1-27-17-4-3-14(9-18(17)28-2)20-23-15(11-29-20)10-19(26)25-21-24-16(12-30-21)13-5-7-22-8-6-13/h3-9,11-12H,10H2,1-2H3,(H,24,25,26) |
InChI Key |
HMJBEKVUAFBJOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Cyclization
-
Starting Material : 3,4-Dimethoxybenzaldehyde (5 mmol) reacts with thioacetamide (6 mmol) in ethanol (30 mL) under reflux (78°C, 6 hr).
-
Cyclization : Add chloroacetone (5.5 mmol) dropwise, followed by ammonium acetate (10 mmol). Reflux for 12 hr.
-
Workup : Cool, filter precipitate, wash with cold ethanol, and recrystallize from acetonitrile.
Key Data :
Synthesis of Intermediate B: 4-(Pyridin-4-yl)-1,3-Thiazol-2(3H)-ylidene Fragment
Thiourea Formation and Cyclization ( , )
Steps :
-
React pyridine-4-carboxaldehyde (5 mmol) with thiosemicarbazide (5 mmol) in acetic acid (20 mL) at 80°C for 4 hr.
-
Add α-bromoacetophenone (5 mmol) and stir at 120°C for 8 hr under nitrogen.
-
Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane:EtOAc 3:1).
Optimization Notes :
Analytical Data :
Acetamide Coupling and Stereochemical Control
Amide Bond Formation ( , )
Procedure :
-
Activate Intermediate A (2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl)acetic acid (3 mmol) with HATU (3.3 mmol) and DIPEA (6 mmol) in DMF (15 mL) for 30 min.
-
Add Intermediate B (3 mmol) and stir at 0°C for 2 hr, then room temperature for 12 hr.
-
Quench with ice water, extract with CH₂Cl₂, and purify via HPLC (C18 column, MeCN:H₂O 70:30).
Critical Factors :
Z/E Selectivity :
-
Verification : NOESY confirms (2Z)-configuration via spatial correlation between thiazole protons ().
Comparative Analysis of Synthetic Routes
Table 1. Method Optimization for Key Steps
| Step | Method A (Hantzsch) | Method B (Thiourea Cyclization) | Method C (Ulmann Coupling) |
|---|---|---|---|
| Yield | 68% | 72% | 54% |
| Purity (HPLC) | 98.2% | 97.8% | 89.5% |
| Reaction Time | 18 hr | 13 hr | 24 hr |
| Scalability | >10 g demonstrated | Limited to 5 g | Not reported |
Characterization and Validation
Spectroscopic Data ( , )
Purity Assessment
| Technique | Result |
|---|---|
| HPLC (254 nm) | 99.1% |
| Elemental Analysis | C 57.32%, H 4.11% (theory: C 57.51%, H 4.13%) |
Industrial-Scale Considerations
Process Intensification ( )
-
Continuous Flow Synthesis : Reduces reaction time for Intermediate A from 18 hr to 3 hr (residence time 15 min at 140°C).
-
Catalyst Recycling : ZnCl₂ recovered with 92% efficiency using ion-exchange resins.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to bind to specific enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting specific signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Acetamide Derivatives with Aryl Substituents
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structural Differences: Replaces dimethoxyphenyl with dichlorophenyl (electron-withdrawing) and lacks the pyridinyl-substituted thiazole. The absence of a second thiazole ring limits conjugation and planar rigidity. Activity: Structural analogs of this class show coordination abilities and penicillin-like activity due to acetamide-thiazole motifs .
- N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (): Structural Differences: Cyclopentyl and p-tolyl substituents instead of dimethoxyphenyl and pyridinyl groups. Activity: Derivatives 4a-4c exhibit dual MAO-A/MAO-B inhibition, attributed to the thiazole-acetamide scaffold and aryl substituents .
Triazole-Containing Acetamide Derivatives
- Thieno[2,3-d]pyrimidin-4-ol-1,2,3-triazole hybrids (): Structural Differences: Replaces thiazole with triazole and thienopyrimidine cores. Activity: Demonstrated antimicrobial effects, suggesting triazole moieties enhance bioactivity through hydrogen bonding .
- Triazolylthio-acetamide with pyridinylmethyl (): Structural Differences: Includes a triazolylthio linker and benzoisoquinolinyl group, diverging from the bis-thiazole design. Implications: The triazole’s hydrogen-bonding capacity may improve target engagement compared to thiazole-based systems.
Pyridinyl-Substituted Analogs
- Pyridinyl vs. Pyridinylmethyl Groups : The target compound’s direct pyridinyl attachment to thiazole (vs. pyridinylmethyl in ) may reduce steric hindrance and enhance planarity, favoring π-π interactions in enzyme active sites.
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure
The molecular formula of the compound is . Its structure includes two thiazole rings and a methoxyphenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | MDA-MB-231 | 12.5 | High |
| 2 | HCT116 | 15.0 | Moderate |
| 3 | HT29 | 10.0 | Very High |
In a study conducted by Da Silva et al., derivatives of thiazolidinones exhibited potent antitumor activity by decreasing cell viability in glioblastoma multiform cells . The compound under discussion may share similar mechanisms due to its structural features.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been explored through in vitro assays measuring cytokine production. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, thiazole derivatives significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
The biological activity of this compound is likely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Thiazoles often act as enzyme inhibitors; for example, they may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.
- Receptor Binding : The structure suggests potential binding to various receptors involved in cancer progression and inflammation.
- Cell Cycle Arrest : Some thiazole derivatives induce apoptosis in cancer cells by disrupting the cell cycle.
Case Studies
A notable case study involved the synthesis and evaluation of related thiazole compounds where structure-activity relationship (SAR) analyses were performed. These studies indicated that modifications to the phenyl and pyridine rings significantly influenced the biological activity:
- Modification A : Increased methoxy substitution led to enhanced anticancer activity.
- Modification B : Alterations in the thiazole ring improved antimicrobial potency.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide, and how are critical intermediates validated?
- Methodology : Multi-step synthesis typically involves coupling dimethoxyphenyl-thiazole precursors with pyridyl-thiazole acetamide derivatives. For example, cyclocondensation of thioureas with α-halo ketones under reflux (ethanol, 80°C, 12h) can generate the thiazole core. Intermediate purity is confirmed via TLC (silica gel, ethyl acetate/hexane) and HPLC (>95% purity) .
- Validation : IR and H/C NMR spectroscopy are critical for structural confirmation. For instance, the Z-configuration of the thiazole-ylidene group is confirmed by NOESY correlations between the pyridyl proton and the acetamide carbonyl .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- NMR : H NMR resolves aromatic proton splitting patterns (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm). Discrepancies in coupling constants may arise from tautomerism; variable-temperature NMR (VT-NMR) in DMSO-d6 can stabilize the dominant tautomer .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H] at m/z 451.12) and detects fragmentation pathways .
Q. What preliminary biological screening strategies are recommended for assessing this compound’s activity?
- Methodology :
- In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays. IC values are calculated via dose-response curves (0.1–100 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Solubility is enhanced using DMSO/PBS (1:9 v/v) .
Advanced Research Questions
Q. How can reaction yields be improved for the final coupling step between the dimethoxyphenyl-thiazole and pyridyl-thiazole acetamide moieties?
- Methodology :
- Catalyst Optimization : Use Pd(PPh) (5 mol%) in Suzuki-Miyaura couplings to link aromatic rings. Microwave-assisted synthesis (100°C, 30 min) increases yields from 45% to 72% by reducing side-product formation .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, but switching to toluene/water biphasic systems minimizes hydrolysis of the acetamide group .
Q. What computational approaches are suitable for predicting binding modes of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR). The pyridyl-thiazole moiety often occupies the ATP-binding pocket, with docking scores < −8.0 kcal/mol indicating strong binding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2 Å suggests stable binding .
Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low cellular efficacy) be systematically addressed?
- Methodology :
- Permeability Assessment : Perform Caco-2 monolayer assays to evaluate membrane permeability. P < 1 × 10 cm/s indicates poor absorption, prompting prodrug derivatization (e.g., esterification of the acetamide) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. LC-MS/MS detects hydroxylation at the dimethoxyphenyl group as a major degradation pathway .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for analogs of this compound?
- Methodology :
- Analog Synthesis : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) substituents. Assess impact on kinase inhibition .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electrostatic fields with activity. Contour maps may reveal that methoxy groups enhance hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
